molecular formula C7H3BrN2O B14841856 2-Bromo-6-formylisonicotinonitrile

2-Bromo-6-formylisonicotinonitrile

Cat. No.: B14841856
M. Wt: 211.02 g/mol
InChI Key: DWGLRHITSLFJFS-UHFFFAOYSA-N
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Description

2-Bromo-6-formylisonicotinonitrile is an organic compound with the molecular formula C7H3BrN2O It is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a formyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-formylisonicotinonitrile typically involves the bromination of 6-formylisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-formylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Bromo-6-carboxyisonicotinonitrile.

    Reduction: 2-Bromo-6-hydroxyisonicotinonitrile.

Scientific Research Applications

2-Bromo-6-formylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-formylisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-formylisonicotinonitrile is unique due to the presence of both the bromine atom and formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

Molecular Formula

C7H3BrN2O

Molecular Weight

211.02 g/mol

IUPAC Name

2-bromo-6-formylpyridine-4-carbonitrile

InChI

InChI=1S/C7H3BrN2O/c8-7-2-5(3-9)1-6(4-11)10-7/h1-2,4H

InChI Key

DWGLRHITSLFJFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Br)C#N

Origin of Product

United States

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